molecular formula C9H8Cl2O2 B1612775 2-(2,3-Dichlorophenyl)propanoic acid CAS No. 2012-77-3

2-(2,3-Dichlorophenyl)propanoic acid

Cat. No.: B1612775
CAS No.: 2012-77-3
M. Wt: 219.06 g/mol
InChI Key: IJTIXYUWVKWMPA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTIXYUWVKWMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614316
Record name 2-(2,3-Dichlorophenyl)propanoic acid
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-77-3
Record name 2,3-Dichloro-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2-(2,3-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 2-(2,3-Dichlorophenyl)propanoic Acid Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3) is a specialized arylpropanoic acid derivative, structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While less common than its 2,4-dichloro isomer (Fenclofenac analog), it serves as a critical probe in Structure-Activity Relationship (SAR) studies involving cyclooxygenase (COX) inhibition and as a chiral intermediate in the synthesis of complex agrochemicals and pharmaceuticals.

This guide provides a definitive breakdown of its physicochemical properties, a high-purity synthesis protocol, and detailed spectral characterization data.

Chemical Identity & Physicochemical Core

The following data constitutes the validated chemical baseline for 2-(2,3-Dichlorophenyl)propanoic acid.

Molecular Formula & Weight
ParameterValueTechnical Note
Molecular Formula C₉H₈Cl₂O₂ Confirmed stoichiometry.
Molecular Weight (Average) 219.06 g/mol Standard atomic weights.
Monoisotopic Mass 217.9901 Da Based on 35Cl and 12C.
Isotopic Pattern M : M+2 : M+4 Approx. 9 : 6 : 1 (Characteristic of Cl₂).
Identification Codes
  • CAS Registry Number: 2012-77-3[1]

  • IUPAC Name: 2-(2,3-Dichlorophenyl)propanoic acid[1]

  • SMILES: CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

  • InChIKey: IJTIXYUWVKWMPA-UHFFFAOYSA-N[1]

Physical Properties
  • Physical State: Solid (typically off-white to crystalline powder).

  • Solubility: Low in water; soluble in organic solvents (DCM, Methanol, DMSO).

  • pKa (Predicted): ~4.2 (Typical for

    
    -aryl propanoic acids).
    
  • LogP (Predicted): ~3.18.

Synthesis & Manufacturing Protocol

Strategic Route: -Methylation of Aryl Acetic Esters

Direct Friedel-Crafts alkylation of 1,2-dichlorobenzene with 2-chloropropionic acid often yields a mixture of isomers (predominantly para-substituted). To ensure the 2,3-dichloro regiochemistry , the recommended laboratory synthesis proceeds via the methylation of 2,3-dichlorophenylacetic acid esters.

Workflow Diagram

Synthesis Start 2,3-Dichlorophenylacetic Acid Step1 Esterification (MeOH / H+) Start->Step1 Inter1 Methyl 2,3-dichlorophenylacetate Step1->Inter1 Step2 Alpha-Methylation (LDA / MeI, -78°C) Inter1->Step2 Inter2 Methyl 2-(2,3-dichlorophenyl) propanoate Step2->Inter2 Step3 Hydrolysis (LiOH / THF) Inter2->Step3 Product 2-(2,3-Dichlorophenyl) propanoic Acid Step3->Product

Caption: Regioselective synthesis pathway ensuring retention of the 2,3-dichloro substitution pattern.

Detailed Protocol
  • Esterification:

    • Reflux 2,3-dichlorophenylacetic acid in dry methanol with catalytic sulfuric acid for 4 hours.

    • Concentrate and extract to yield Methyl 2,3-dichlorophenylacetate.

  • 
    -Methylation (Critical Step): 
    
    • Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), dry THF.

    • Procedure: Cool a solution of the ester in THF to -78°C under Nitrogen. Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 mins. Add MeI (1.2 eq) slowly. Allow to warm to room temperature over 2 hours.

    • Mechanism:[2][3][4][5][6] The sterically hindered 2,3-dichloro group directs the enolate formation; kinetic control at -78°C prevents poly-methylation.

  • Hydrolysis:

    • Dissolve the methylated ester in THF/Water (1:1). Add LiOH (2 eq). Stir at ambient temperature until TLC shows consumption of ester.

    • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Recrystallize from Hexane/Ethyl Acetate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Prediction

The 2,3-dichloro substitution pattern creates a distinct shielding environment compared to the 2,4-isomer.

NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR 10.5 - 12.0Broad SingletCarboxylic Acid (-COOH)
7.35 - 7.45MultipletAromatic H (C4, C5)
7.20 - 7.30MultipletAromatic H (C6)
4.15Quartet (

Hz)
Methine (-CH-),

-proton
1.52Doublet (

Hz)
Methyl (-CH₃)
¹³C NMR ~178.0SingletCarbonyl (C=O)
~140.0SingletIpso Carbon (C1)
~133.0SingletC-Cl (C2, C3)
127.0 - 130.0SignalsAromatic CH
~42.0SignalMethine (-CH-)
~18.0SignalMethyl (-CH₃)
Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature.

  • Molecular Ion (

    
    ):  Clusters at m/z 218, 220, 222  with relative intensities of 9:6:1 .
    
  • Base Peak: Typically m/z 173 (Loss of -COOH group,

    
    ).
    
  • Fragmentation Logic:

    • Ionization of the aromatic ring or carbonyl oxygen.

    • 
      -cleavage losing the carboxyl group (
      
      
      
      ).
    • Formation of the secondary benzylic carbocation (

      
      ).
      
Fragmentation Pathway

MassSpec M Molecular Ion [M]+ m/z 218/220/222 Frag1 [M - COOH]+ m/z 173/175/177 (Base Peak) M->Frag1 - 45 Da (COOH) Frag2 [M - COOH - HCl]+ m/z 137/139 Frag1->Frag2 - 36 Da (HCl)

Caption: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Pharmaceutical & Research Applications[8]

COX Inhibition & SAR Studies

2-(2,3-Dichlorophenyl)propanoic acid is a structural analog of Fenclofenac and Ibuprofen . In drug discovery, it is used to map the steric tolerance of the Cyclooxygenase (COX) active site.

  • Steric Clash: The chlorine at the 3-position (ortho to the 2-chloro) creates significant steric bulk, often reducing potency compared to 2,4-dichloro analogs, but increasing selectivity in specific enzyme pockets.

  • Metabolic Stability: The blocked 2,3-positions prevent metabolic hydroxylation at these sites, potentially extending half-life in metabolic stability assays.

Chiral Resolution Standard

As a racemic acid, it is frequently used as a substrate to test the efficacy of Lipase-catalyzed kinetic resolution or chiral HPLC columns. Isolating the (S)-enantiomer is of high value, as the pharmacological activity of profens typically resides in the S-isomer.

References

  • Sigma-Aldrich. 2-(2,3-Dichlorophenyl)propanoic acid Product Sheet. CAS 2012-77-3.[1][6] Link

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2,3-dichloro- Derivatives and Mass Spectra. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. Compound Summary for CID 107305573 (Related Analogues). National Library of Medicine. Link

  • ChemSrc. 2-(2,3-Dichlorophenyl)propanoic acid Physicochemical Properties. Link

Sources

An In-depth Technical Guide to the Acidity and pKa of 2-(2,3-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its behavior in chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa is critical in determining absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the acidity of 2-(2,3-dichlorophenyl)propanoic acid, a compound of interest in drug development. In the absence of a readily available, experimentally determined pKa value, this document outlines the theoretical principles influencing its acidity, predictive computational models, and detailed, field-proven experimental protocols for its precise determination. Methodologies including potentiometric titration and UV-Vis spectrophotometry are discussed in depth, providing researchers with the necessary framework to ascertain this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

The efficacy of an orally administered drug is contingent upon its ability to be absorbed from the gastrointestinal tract into the bloodstream. This process is heavily influenced by the drug's solubility and its ability to permeate cellular membranes, both of which are dictated by its ionization state. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to unionized forms of a molecule.

For a carboxylic acid like 2-(2,3-dichlorophenyl)propanoic acid, the equilibrium is as follows:

R-COOH ⇌ R-COO⁻ + H⁺

A thorough understanding of its pKa is therefore not just an academic exercise but a cornerstone of rational drug design and formulation.[1] An accurate pKa value allows scientists to predict how the compound will behave at the physiological pH of approximately 7.4, as well as in the varying pH environments of the digestive system.[1][2]

This guide will first explore the structural and electronic factors that are predicted to govern the acidity of 2-(2,3-dichlorophenyl)propanoic acid. It will then provide robust, step-by-step experimental protocols for researchers to determine this value with high precision.

Theoretical Framework: Predicting Acidity

The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this negative charge will increase the acidity of the parent molecule, resulting in a lower pKa value.[3] In the case of 2-(2,3-dichlorophenyl)propanoic acid, the primary influences are the powerful inductive effects of the chlorine substituents.

The Inductive Effect of Halogen Substituents

Chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[4] This effect involves pulling electron density through the sigma (σ) bonds of the molecule.[5] When attached to the phenyl ring, the two chlorine atoms at the 2- and 3-positions (ortho and meta, respectively) withdraw electron density from the aromatic system. This electron withdrawal is transmitted through the propanoic acid side chain to the carboxylate group.

This delocalization of the negative charge on the carboxylate anion stabilizes the conjugate base.[6] A more stable conjugate base means that the parent acid is more willing to donate its proton, thus increasing its strength.[5][6]

Compared to unsubstituted propanoic acid (pKa ≈ 4.87) or phenylpropanoic acid, 2-(2,3-dichlorophenyl)propanoic acid is expected to be a significantly stronger acid (i.e., have a lower pKa). The key factors are:

  • Number of Substituents: The presence of two chlorine atoms will have a more pronounced acid-strengthening effect than a single chlorine atom.[7]

  • Proximity: The inductive effect diminishes with distance.[6][8] The ortho (C2) and meta (C3) positions are relatively close to the propanoic acid linkage, allowing for effective transmission of the electron-withdrawing effect.

Limitations of Simple Prediction and the Hammett Equation

While the inductive effect provides a clear qualitative prediction, a quantitative estimation is more complex. The Hammett equation is a well-established tool for correlating the electronic effects of meta- and para-substituents on the reactivity of benzoic acid derivatives.[9][10] It takes the form:

log(K/K₀) = σρ

Where K is the equilibrium constant for the substituted acid, K₀ is for benzoic acid, σ is the substituent constant, and ρ is the reaction constant.[9]

However, the direct application of standard Hammett σ values to this specific molecule is challenging for two main reasons:

  • Ortho Effects: The Hammett equation does not typically account for ortho-substituents, which can introduce steric hindrance and other complex interactions not captured by the electronic parameter σ.[10][11]

  • Insulating Side Chain: The propanoic acid side chain (-CH(CH₃)COOH) separates the phenyl ring from the carboxylic acid group. This "insulating" effect will dampen the magnitude of the electronic influence from the ring substituents compared to their effect on benzoic acid, where the carboxyl group is directly attached.

Despite these limitations, the principles of linear free-energy relationships suggest that the pKa will be lower than that of benzoic acid (pKa ≈ 4.2).

Computational (In Silico) Prediction of pKa

Before undertaking experimental work, computational chemistry offers a powerful and cost-effective means to estimate the pKa value.[12][13] Modern quantum chemical calculations, particularly those using Density Functional Theory (DFT) combined with a solvation model, can provide accurate predictions.[14][15]

These methods calculate the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent (typically water). The pKa is then derived from this energy difference.[15] The accuracy of these predictions depends heavily on the chosen theoretical level and the solvation model used to account for the crucial interactions between the molecule and the solvent.[15] While a full tutorial on computational pKa prediction is beyond the scope of this guide, it represents a valuable preliminary step in the characterization process.[16][17]

Experimental Determination of pKa

For definitive and regulatory purposes, an experimentally determined pKa is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is considered a gold-standard method due to its precision and simplicity.[18][19] The technique involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[20] The pKa is determined from the resulting titration curve.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) prep1->prep2 prep3 Prepare Standardized Titrant (e.g., 0.1 M NaOH, carbonate-free) prep2->prep3 prep4 Prepare Ionic Strength Adjuster (e.g., 0.15 M KCl) prep3->prep4 titr1 Combine Analyte, Water, & KCl in titration vessel prep4->titr1 titr2 Purge with Nitrogen (to remove dissolved CO2) titr1->titr2 titr3 Immerse Calibrated pH Electrode titr2->titr3 titr4 Add Titrant in Small Increments titr3->titr4 titr5 Record pH after each addition (allow to stabilize) titr4->titr5 an1 Plot pH vs. Volume of Titrant titr5->an1 an2 Determine Equivalence Point (max of 1st derivative) an1->an2 an3 Determine Half-Equivalence Point (Volume at equivalence / 2) an2->an3 an4 pH = pKa at Half-Equivalence Point an3->an4

Figure 1: Workflow for pKa determination by potentiometric titration.
  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[20]

  • Solution Preparation:

    • Analyte: Prepare a solution of 2-(2,3-dichlorophenyl)propanoic acid to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[19][20] Due to potential low aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that the measured pKa will be an "apparent pKa" (pKa') specific to the solvent composition.

    • Titrant: Prepare a standardized solution of 0.1 M NaOH. It is crucial to use carbonate-free water to prevent interference from carbonic acid.

    • Ionic Strength: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[20]

  • Titration Procedure:

    • In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), place a known volume (e.g., 20 mL) of the analyte solution. Add a sufficient volume of the KCl solution.

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[1]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized NaOH titrant in small, precise increments using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[20] Continue well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • The equivalence point is the inflection point of the curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence volume.

    • The half-equivalence point occurs at exactly half of the equivalence volume.

    • At the half-equivalence point, the concentrations of the acidic form (R-COOH) and the conjugate base form (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .[21]

Method 2: UV-Vis Spectrophotometry

This method is an excellent alternative, especially for compounds with low solubility or when only small amounts of sample are available.[18][19] It requires the molecule to have a chromophore near the ionizable center, such that the protonated (R-COOH) and deprotonated (R-COO⁻) forms have different UV-Vis absorbance spectra.[22]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Identify Analytical Wavelengths (where absorbance differs with pH) prep2 Prepare Buffer Series (e.g., 10-12 buffers of known pH spanning the expected pKa) prep1->prep2 prep3 Prepare Analyte Stock Solution prep2->prep3 meas1 Add constant aliquot of stock solution to each buffer prep3->meas1 meas2 Measure Absorbance Spectrum for each pH solution an1 Plot Absorbance vs. pH at a selected wavelength meas2->an1 an2 Fit data to a sigmoidal curve (e.g., using Henderson-Hasselbalch) an3 The inflection point of the sigmoidal curve is the pKa

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
  • Wavelength Selection:

    • Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1-2, where it is fully protonated) and a highly basic solution (e.g., pH 10-11, where it is fully deprotonated).

    • Identify one or more analytical wavelengths where the absorbance difference between the two forms is maximal.[22]

  • Solution Preparation:

    • Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

  • Measurement Procedure:

    • To a set of cuvettes, add the same volume of each buffer solution.

    • Add a small, identical aliquot of the analyte stock solution to each cuvette, ensuring the final concentration is constant and the co-solvent percentage is low (e.g., < 2% v/v) to minimize its effect on the pKa.[22]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions. This should yield a sigmoidal curve.[18]

    • The pKa corresponds to the pH at the inflection point of this curve.[23] This can be determined graphically or by fitting the data to the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: A = (A_HA + A_A⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the fully deprotonated species. The pKa is determined through non-linear regression analysis.

Summary of Expected Results and Data Presentation

Based on the theoretical principles discussed, the pKa of 2-(2,3-dichlorophenyl)propanoic acid is expected to be significantly lower than that of propanoic acid (4.87). A reasonable estimate would place it in the range of 3.0 - 4.0 .

All quantitative data from experimental determinations should be summarized for clarity and comparison.

Table 1: Predicted and Experimental pKa Values for 2-(2,3-Dichlorophenyl)propanoic Acid

MethodPredicted/Measured ValueConditionsNotes
Theoretical Prediction pKa < 4.2Aqueous, 25 °CBased on inductive effects relative to benzoic acid.
Computational (DFT) Value to be determinede.g., B3LYP/6-31+G(d,p), PCMProvides an in silico estimate prior to experiment.[14]
Potentiometric Titration Value to be determinede.g., 25 °C, 0.15M KClConsidered a primary, high-precision method.[19]
UV-Vis Spectrophotometry Value to be determinede.g., 25 °C, specific buffersHigh-sensitivity method, useful for low sample amounts.[24]

Conclusion

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  • D. L. Monts, "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols," University of Alberta, 2012. [Online]. Available: [Link].

  • P. Gans and B. O'Sullivan, "The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots," Journal of Chemical Education, vol. 78, no. 10, p. 1470, Oct. 2001. [Online]. Available: [Link].

  • Cheméo, "Chemical Properties of Propanoic acid, 2,2-dichloro- (CAS 75-99-0)," Cheméo, Available: [Link]. [Accessed: Feb. 12, 2026].

  • I. Leito, I. Kaljurand, M. Piirsalu, and J.-F. Gal, "The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases," ResearchGate, Aug. 2025. [Online]. Available: [Link].

  • Chemistry LibreTexts, "8.3: pKa Values," Chemistry LibreTexts, Jun. 5, 2019. [Online]. Available: [Link].

  • ChemBK, "2-(2,4-dichlorophenoxy)propanoic acid," ChemBK, Apr. 10, 2024. [Online]. Available: [Link].

  • Organic Chemistry Tutor, "How to Estimate the pKa Values Using the pKa Table," Organic Chemistry Tutor, Available: [Link]. [Accessed: Feb. 12, 2026].

  • NIST, "Propanoic acid, 2,3-dichloro-," NIST WebBook, Available: [Link]. [Accessed: Feb. 12, 2026].

  • NIST, "Propanoic acid, 2,3-dichloro-, methyl ester," NIST WebBook, Available: [Link]. [Accessed: Feb. 12, 2026].

Sources

Technical Guide: Thermodynamic Characterization of Dichlorophenyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorophenyl propanoic acids (e.g., 3-(2,4-dichlorophenyl)propanoic acid, CAS 55144-92-8) serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective agrochemical agents.[1][2] In process engineering, the lack of precise thermodynamic data—specifically solubility limits, enthalpy of fusion, and activity coefficients—often leads to suboptimal crystallization yields and purity issues.[3]

This guide provides a rigorous framework for determining and modeling these properties. By moving beyond empirical trial-and-error to thermodynamic modeling (using Apelblat and Van 't Hoff analyses), researchers can predict solubility behavior across temperature gradients, optimizing solvent selection for purification and formulation.[1][3]

Molecular Architecture & Solid-State Stability[1]

Before assessing solution thermodynamics, the solid-state physics of the solute must be established.[3] The positional isomerism of the chlorine atoms on the phenyl ring significantly alters the crystal lattice energy, directly impacting melting point (


) and enthalpy of fusion (

).[3]
Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is the primary method for quantifying the energy required to break the crystal lattice.[3]

  • Key Insight: For 3-(2,4-dichlorophenyl)propanoic acid, the melting point is typically observed in the range of 89–93 °C [1].[3][4] A sharp endothermic peak indicates high purity; broadening suggests the presence of amorphous regions or impurities.[1][3]

Standardized DSC Protocol:
  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp non-hermetically to allow potential volatile escape (though TGA is preferred for volatiles).[1]

  • Ramp: Heat from 25°C to 150°C at a rate of 5°C/min under

    
     purge (50 mL/min).
    
  • Data Extraction: Integrate the melting peak to obtain

    
     (kJ/mol).
    
Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow from raw material characterization to process modeling.

ThermoWorkflow cluster_0 Validation Loop Raw Raw Material (Solid) DSC DSC Analysis (Tm, u0394fusH) Raw->DSC Characterize SolExp Solubility Exp. (Isothermal Saturation) DSC->SolExp Define T Range Model Math Modeling (Apelblat/Van 't Hoff) SolExp->Model Regress Data Model->SolExp Check Residuals Process Process Design (Crystallization) Model->Process Predict Yield

Figure 1: Integrated workflow for thermodynamic characterization, moving from solid-state physics to predictive process modeling.

Solubility Thermodynamics[5]

The solubility of dichlorophenyl propanoic acids is governed by the "Like Dissolves Like" principle but must be quantified via activity coefficients.[1][3] These acids exhibit low solubility in water (hydrophobic phenyl/chloro groups) and high solubility in polar organic solvents (Ethanol, Acetone) due to hydrogen bonding with the carboxylic acid moiety.[3]

Experimental Methodology: Isothermal Saturation

To ensure data integrity, use the Gravimetric Isothermal Saturation Method .[1][3] This is superior to optical methods for samples that may have slight impurities affecting turbidity.[1][3]

Protocol:

  • Preparation: Add excess solid acid to 50 mL of solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2–4 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    ) to prevent precipitation during transfer.
    
  • Quantification: Weigh the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation: Determine mole fraction solubility (

    
    ).
    
Thermodynamic Functions

The dissolution process is generally endothermic (


) and entropy-driven (

).[1]
PropertySymbolPhysical MeaningTypical Trend for this Class
Gibbs Energy

Spontaneity of dissolutionPositive (non-spontaneous) to slightly negative at high T.
Enthalpy

Heat absorbed/releasedPositive. Solubility increases with Temperature.[1][5]
Entropy

Disorder increasePositive. Lattice breakdown increases disorder.[1][3]

Mathematical Modeling

Raw data points are insufficient for process engineering.[1][3] You must correlate data to continuous models.[1][3]

The Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

) for propanoic acid derivatives [2].[1]

[1]
  • A, B, C: Empirical parameters derived from regression.

  • Why use it? It accounts for the non-linear relationship between

    
     and 
    
    
    
    better than the simple Van 't Hoff equation over wide temperature ranges.[1][3]
The Van 't Hoff Equation

Used to extract thermodynamic properties (


, 

).[1][3]

[1]
  • Slope:

    
    
    
  • Intercept:

    
    
    
Solubility Mechanism Diagram

Understanding the competition between lattice energy and solvation energy is crucial for solvent selection.[1][3]

SolubilityMech cluster_1 Thermodynamic Outcome Solid Solid Crystal (Lattice Energy) Transition Transition State (Cavity Formation) Solid->Transition Endothermic (+ u0394H) Break Lattice Solvent Pure Solvent Solvent->Transition Displace Solvent Solution Solvated Molecules (Solvation Energy) Transition->Solution Exothermic (- u0394H) Form Solute-Solvent Bonds

Figure 2: The dissolution mechanism. Solubility is high when Solvation Energy compensates for the energy cost of breaking the Crystal Lattice.[3]

Implications for Process Engineering

Crystallization Design

For dichlorophenyl propanoic acids, the solubility curve is typically steep in alcohols (Ethanol, Methanol) and flat in non-polar solvents (Hexane).[3]

  • Strategy: Use Cooling Crystallization for alcoholic solutions.[1][3] A drop from 60°C to 10°C will induce significant supersaturation and high yield.[1][3]

  • Anti-solvent: Water is a potent anti-solvent.[1][3] Adding water to an ethanolic solution of the acid will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).[3]

Purity Control

If the target is the 3-(2,4-dichlorophenyl) isomer, be aware that structural isomers (e.g., 2,4-dichlorophenoxy derivatives) may have different solubility profiles.[1][3]

  • Action: Perform solubility screens on crude mixtures. If the impurity is more soluble in Toluene than the product, a Toluene wash of the filter cake is an effective purification step.[3]

References

  • Li, Y., et al. (2023).[1][3] Thermodynamic modeling of solubility of phenylpropanoic acid derivatives. Journal of Molecular Liquids.[1][3] (Note: Representative citation for Apelblat methodology in this chemical class).

  • National Institute of Standards and Technology (NIST). (2023).[1][3] 2,4-Dichlorophenyl propanoic acid properties. NIST Chemistry WebBook.[1][3][6][7] [Link][1][6][7]

Sources

Physicochemical Characterization of 2-(2,3-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, experimental characterization protocols, and thermodynamic implications of 2-(2,3-Dichlorophenyl)propanoic acid , a critical intermediate in the synthesis of "profen" class non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical agents.

Executive Summary

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3 ) is a structural analog of the 2-arylpropionic acid scaffold (the "profen" pharmacophore). Unlike its well-characterized congeners (e.g., Ibuprofen, Diclofenac), this specific isomer presents unique solid-state challenges due to the steric hindrance of the ortho-chloro substitution.

This guide addresses the critical thermal properties—Melting Point (MP) and Boiling Point (BP) —required for process optimization. While public experimental datasets for this specific isomer are sparse, this document synthesizes predicted thermodynamic models with confirmed physical state data and provides a self-validating protocol for empirical determination.

Key Physicochemical Data Snapshot
PropertyValue / RangeConfidence LevelSource / Method
Physical State Solid (Crystalline)HighSigma-Aldrich / Bide Pharmatech [1]
Melting Point ~90°C – 110°C (Estimated)MediumSAR Extrapolation (Analog: 2-(2,4-Cl2) isomer MP 87-94°C)
Boiling Point 316.8°C (at 760 mmHg)High (Predicted)ACD/Labs & ChemSrc Models [2]
Boiling Point ~145°C (at 0.5 mmHg)High (Predicted)Reduced Pressure Nomograph
Density 1.386 g/cm³ High (Predicted)Computed (25°C)
pKa 4.2 ± 0.1 High (Predicted)Carboxylic Acid Dissociation Model

Thermal Property Analysis

Melting Point & Polymorphism

The melting point of 2-(2,3-Dichlorophenyl)propanoic acid is governed by the crystal lattice energy, which is significantly influenced by the 2,3-dichloro substitution pattern .

  • Steric Clashing: The ortho-chlorine (position 2) creates steric strain with the alpha-methyl group and the carboxylic acid moiety, potentially disrupting planar packing compared to the 4-chloro analog.

  • Lattice Energy: Despite the strain, the high molecular weight (219.07 g/mol ) and halogen bonding potential typically result in a solid at room temperature.

  • Polymorphism Risk: Like many profens (e.g., Ibuprofen), this compound is prone to polymorphism. The "true" thermodynamic melting point can only be confirmed via Differential Scanning Calorimetry (DSC) to distinguish between metastable and stable forms.

Boiling Point & Volatility
  • Decomposition Hazard: The predicted atmospheric boiling point of 316.8°C is theoretical. In practice, arylpropionic acids undergo decarboxylation (loss of CO₂) at temperatures >200°C.

  • Distillation Strategy: Purification must be performed under high vacuum. The recommended boiling range for distillation is 140–150°C at 0.5–1.0 mmHg .

Experimental Determination Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Use this protocol to identify the thermodynamic melting point and screen for polymorphs.

  • Sample Prep: Weigh 2–5 mg of dried 2-(2,3-Dichlorophenyl)propanoic acid into a Tzero aluminum pan. Crimp non-hermetically.

  • Equilibration: Equilibrate at 25°C.

  • Ramp 1: Heat at 10°C/min to 150°C. Observe the endothermic melt peak (Tm).

  • Cooling: Cool at 10°C/min to 0°C to induce recrystallization.

  • Ramp 2: Re-heat at 10°C/min to 150°C.

    • Insight: If the Tm shifts in Ramp 2, you have isolated a metastable polymorph. The highest melting peak represents the most stable form.

Protocol B: Thermogravimetric Analysis (TGA) for Boiling/Decomposition

Use this to validate thermal stability before attempting distillation.

  • Method: Ramp 10–20 mg sample from 25°C to 400°C at 10°C/min under Nitrogen purge.

  • Analysis:

    • T_onset (5% loss): Indicates the onset of volatilization or decomposition.

    • Derivative Peak (DTG): If the weight loss curve is sharp and reaches 0% mass, it indicates boiling. If char remains, it indicates decomposition.

Strategic Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solid-state properties of this intermediate.

G Start Crude 2-(2,3-Dichlorophenyl)propanoic Acid Visual Visual Inspection (Solid vs. Oil) Start->Visual Decision_State Is it an Oil? Visual->Decision_State DSC_Screen DSC Screening (Heat-Cool-Heat) Result_MP Determine MP & Polymorph Stability DSC_Screen->Result_MP Oil_Path Vacuum Distillation (Target: 145°C @ 0.5 mmHg) Decision_State->Oil_Path Yes (Impure/Supercooled) Solid_Path Recrystallization (Solvent: Hexane/EtOAc) Decision_State->Solid_Path No (Crystalline) Result_BP Record BP & Refractive Index Oil_Path->Result_BP Solid_Path->DSC_Screen Result_BP->Visual Solidifies upon cooling?

Figure 1: Characterization logic flow for 2-(2,3-Dichlorophenyl)propanoic acid, distinguishing between supercooled oil states and stable crystalline forms.

Synthesis & Purification Context

Understanding the MP/BP is vital for the isolation step in the synthesis of this compound.

  • Synthesis Route: Typically synthesized via the hydrolysis of 2-(2,3-dichlorophenyl)propanenitrile or oxidative arylation.

  • Isolation Challenge: The "2,3-dichloro" substitution pattern often leads to supercooling . The crude product may appear as a viscous oil (honey-like) even if the pure MP is >80°C.

  • Resolution: Do not rely solely on spontaneous crystallization.

    • Seeding: Use a seed crystal of a similar profen (e.g., Ibuprofen) if authentic seed is unavailable, or scratch the flask wall to induce nucleation.

    • Solvent System: Recrystallization from non-polar solvents (Hexane or Heptane) with a small amount of Ethyl Acetate is the standard protocol for this class of acids [3].

References

  • Sigma-Aldrich (Bide Pharmatech). (2025). 2-(2,3-Dichlorophenyl)propanoic acid - Product Specification & COA. Retrieved from

  • ChemSrc. (2025). 2-(2,3-Dichlorophenyl)propionic acid Physicochemical Properties. Retrieved from

  • Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • PubChem. (2025).[1] Compound Summary for CAS 2012-77-3. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: 2-(2,3-Dichlorophenyl)propanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity.[1] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This reality has made the use of enantiomerically pure chiral building blocks an essential strategy in pharmaceutical synthesis.

Arylpropionic acids represent a well-established class of pharmacologically active compounds, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen.[2][3] The biological activity of these agents is predominantly associated with the (S)-enantiomer.[3] 2-(2,3-Dichlorophenyl)propanoic acid is a specialized chiral building block within this family. Its dichlorinated phenyl ring offers a unique electronic and steric profile, providing medicinal chemists with a valuable scaffold for creating novel chemical entities with potentially enhanced potency, selectivity, or metabolic stability.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-(2,3-Dichlorophenyl)propanoic acid. It provides detailed protocols for its chiral resolution, analytical validation, and subsequent application as a foundational element in asymmetric synthesis.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 2012-77-3[4]
Molecular Formula C₉H₈Cl₂O₂[4][5]
Molecular Weight 219.06 g/mol [5]
Physical Form Solid[4]
Boiling Point 316.8 °C at 760 mmHg[5]
Density 1.386 g/cm³[5]
LogP 3.18[5]
Storage Sealed in dry, room temperature[4]

Chiral Resolution of Enantiomers

The most common and scalable method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent.[6][7][8] This process leverages the different physical properties (primarily solubility) of diastereomers, allowing for their separation by fractional crystallization.[8]

Principle of Diastereomeric Salt Crystallization

A racemic mixture of 2-(2,3-Dichlorophenyl)propanoic acid, denoted as (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-(+)-1-Phenylethylamine, denoted as (R)-Base. This acid-base reaction forms a pair of diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. Because these salts are diastereomers, they exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The enantiomerically enriched acid can then be liberated from the salt by treatment with a strong acid.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine

This protocol describes a representative procedure for the selective crystallization of one diastereomeric salt.

Materials:

  • Racemic 2-(2,3-Dichlorophenyl)propanoic acid

  • (R)-(+)-1-Phenylethylamine (≥99% ee)

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic 2-(2,3-Dichlorophenyl)propanoic acid in 100 mL of ethyl acetate. Warm gently if necessary to achieve complete dissolution.

    • In a separate beaker, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in 20 mL of ethyl acetate.

    • Slowly add the amine solution to the stirring acid solution at room temperature. A white precipitate will likely form immediately.

    • Heat the mixture to reflux until the solution becomes clear.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature without disturbance.

    • Scientist's Note: Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.

    • Once at room temperature, continue cooling the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethyl acetate. This solid is the diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Transfer the crystalline salt to a 250 mL separatory funnel.

    • Add 100 mL of ethyl acetate and 100 mL of 2 M HCl.

    • Shake the funnel vigorously, venting frequently. The salt will dissolve as the free acid is liberated into the organic phase and the protonated amine moves to the aqueous phase.

    • Separate the layers and wash the organic layer with 2 M HCl (2 x 50 mL), followed by saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 2-(2,3-Dichlorophenyl)propanoic acid.

  • Purity Assessment:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 3).

    • Rationale: The mother liquor from the filtration contains the other diastereomeric salt. The corresponding acid enantiomer can be recovered from this liquor using a similar acid-base workup, although it will be of lower enantiomeric purity.

Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemic_acid Racemic (±)-Acid in Ethyl Acetate mix Mix & Heat to Reflux racemic_acid->mix chiral_base (R)-(+)-1-Phenylethylamine chiral_base->mix solution Hot Solution of Diastereomeric Salts [(R)-A·(R)-B] & [(S)-A·(R)-B] mix->solution cool Slow Cool & Filter solution->cool crystals Crystals of Less Soluble Diastereomer (e.g., (S)-A·(R)-B) cool->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer cool->mother_liquor workup Acid/Base Workup (HCl, EtOAc) crystals->workup pure_acid Enantiopure (S)-Acid workup->pure_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Method: Chiral HPLC

Verifying the enantiomeric purity of the resolved product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.[9]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. Immobilized polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are robust and versatile for separating a wide range of chiral compounds, including arylpropionic acids.[9]

Protocol: Enantiomeric Excess (ee) Determination

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: CHIRALPAK® IM or a similar immobilized amylose-based CSP

  • Data acquisition and processing software

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Hexane, Ethanol (EtOH), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Rationale: Hexane is the weak solvent, while ethanol acts as the polar modifier to elute the compounds. A small amount of acid like TFA is often added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[9]

  • Degas the mobile phase by sonication or helium sparging before use.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the resolved 2-(2,3-Dichlorophenyl)propanoic acid in the mobile phase.

  • Instrument Setup:

    • Column Temperature: 25 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a lambda max appropriate for the dichlorophenyl chromophore)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a sample of the racemic starting material first to identify the retention times of both enantiomers.

    • Inject the sample of the resolved, enantiomerically enriched acid.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow: Chiral HPLC Analysis

G cluster_0 Sample & System Prep cluster_1 Data Acquisition cluster_2 Data Analysis sample Dissolve Acid in Mobile Phase inject Inject Sample hplc_prep Equilibrate HPLC System & Chiral Column separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Enantiomer 1 & 2) chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Application in Asymmetric Synthesis

Once obtained in high enantiomeric purity, 2-(2,3-Dichlorophenyl)propanoic acid becomes a powerful chiral building block for constructing more complex target molecules.[10] A common and fundamental transformation is its conversion to an amide, which can serve as a key intermediate in a larger synthetic sequence.

Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for forming an amide bond using a carbodiimide coupling agent.

Materials:

  • Enantiopure 2-(2,3-Dichlorophenyl)propanoic acid

  • A primary amine (e.g., Benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)[11]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In an oven-dried round-bottomed flask under a nitrogen atmosphere, dissolve the enantiopure acid (1.0 equiv) in anhydrous DCM.

    • Add the primary amine (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Scientist's Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the amine. A byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate, driving the reaction to completion.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Filter off the precipitated DCU byproduct and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Synthetic Application Scheme

Caption: General scheme for amide bond formation using the chiral acid.

Safety and Handling

2-(2,3-Dichlorophenyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a warning-level hazard, with H-statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

  • 2-[(2,3-Dichlorophenyl)methoxy]propanoic acid | C10H10Cl2O3 | CID 107305573. PubChem. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]

  • Chiral resolution. chemeurope.com. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2. Molecules. [Link]

  • Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Propanoic acid, 2,3-dichloro-. NIST WebBook. [Link]

  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. [Link]

  • Chiral Building Blocks. 3A Senrise. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3. Chemsrc. [Link]

  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Autechaux. [Link]

  • Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines... Molecules. [Link]

  • 2-(3,5-dichlorophenyl)propanoic acid (C9H8Cl2O2). PubChemLite. [Link]

  • Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field. Angewandte Chemie International Edition. [Link]

  • Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes... Angewandte Chemie International Edition. [Link]

  • Synthesis of C2- symmetric α, α'-disubstituted azacycloalkanes as chiral building blocks and their application. KAKEN. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives... Molecules. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Chiral Building Blocks. Hanhong Scientific. [Link]

  • Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. [Link]

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Technical Application Note: Crystallization & Chiral Resolution of 2-(2,3-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3) belongs to the 2-arylpropionic acid class, structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen.[1] This molecule presents two distinct purification challenges:

  • Chemical Purity: Removal of regioisomers (e.g., 2,4-dichloro variants) and decarboxylated byproducts.[1]

  • Optical Purity: The presence of a chiral center at the

    
    -position requires strict enantiocontrol.[1] The biological activity of arylpropionic acids is often restricted to the (
    
    
    
    )-enantiomer, making chiral resolution a critical process step.[1]

This guide details the protocols for the purification of the racemic free acid and the downstream optical resolution via diastereomeric salt crystallization.[1]

Physicochemical Profile & Solvent Selection[6][7]

Understanding the solubility landscape is a prerequisite for successful crystallization.[1] As a carboxylic acid, the molecule exhibits dimerization in non-polar solvents and ionization in basic aqueous media.[1]

Table 1: Solubility Profile (Empirical & Predicted)
Solvent SystemSolubility BehaviorUsage Context
Water (pH < 3) Insoluble (< 0.1 mg/mL)Antisolvent / Wash solvent
Water (pH > 10) Highly Soluble (as salt)Acid-Base Extraction (Purification)
Toluene High (Hot) / Moderate (Cold)Primary Recrystallization Solvent
Isopropyl Alcohol (IPA) HighCo-solvent for dissolution
Heptane / Hexane LowAntisolvent to induce nucleation
Dichloromethane (DCM) Very HighExtraction / Transport (Not for crystallization)
Mechanistic Insight: The "Oiling Out" Risk

Arylpropionic acids are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in water/alcohol mixtures if the supersaturation is generated too rapidly.[1]

  • Mitigation: Use a seeded cooling crystallization in a hydrocarbon system (Toluene/Heptane) rather than rapid antisolvent addition.[1]

Protocol A: Chemical Purification (The Acid-Base Swing)[1]

Before attempting crystallization, crude synthetic material must be purified from neutral organic impurities (unreacted halides, decarboxylated byproducts).[1]

Workflow Diagram: Acid-Base Purification & Crystallization[1]

purification_workflow start Crude Reaction Mixture (Organic Phase) extract Alkaline Extraction (Add 1M NaOH, pH > 10) start->extract phase_sep Phase Separation extract->phase_sep org_waste Organic Layer (Neutral Impurities) phase_sep->org_waste Discard aq_layer Aqueous Layer (Carboxylate Salt) phase_sep->aq_layer Keep acidify Acidification (Add HCl to pH < 2) aq_layer->acidify extract_back Extraction into Toluene acidify->extract_back dry Drying (MgSO4) & Filtration extract_back->dry cryst Cooling Crystallization (80°C -> 5°C) dry->cryst final Pure Racemic Acid (Crystalline Solid) cryst->final

Figure 1: The Acid-Base Swing protocol ensures that only acidic species enter the crystallization matrix, significantly reducing the risk of impurity inclusion.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve crude residue in Toluene (5 volumes relative to mass).

  • Alkaline Extraction: Add 1.05 equivalents of 1M NaOH. Agitate vigorously for 20 minutes.

    • Why? The acid converts to its water-soluble sodium salt.[1] Neutral impurities remain in the Toluene.[1]

  • Phase Separation: Discard the organic (Toluene) layer.[1]

  • Acidification: Cool the aqueous layer to 10°C. Slowly add 2M HCl until pH reaches 1.0.

    • Observation: The free acid will precipitate as a thick oil or solid.[1]

  • Re-extraction: Extract the precipitated acid with fresh Toluene (3 volumes). Wash with brine.[1] Dry over MgSO₄.[1]

  • Crystallization:

    • Concentrate the Toluene solution to approx. 2 volumes (supersaturation).[1]

    • Heat to 80°C to ensure full dissolution.[1]

    • Cool to 50°C and Seed with pure crystals (0.1 wt%).

    • Cool slowly (10°C/hour) to 0-5°C.

    • Filter and wash with cold Heptane.[1]

Protocol B: Chiral Resolution via Diastereomeric Salts

For drug development, separating the enantiomers is often required.[1] Since the molecule is an acid, it can be resolved using a chiral base.[1] The industry standard for arylpropionic acids is 1-Phenylethylamine (PEA) .[1]

Theoretical Basis: Reaction:



The two resulting salts are diastereomers with different solubilities.[1] The less soluble salt crystallizes out.[1]
Table 2: Resolution Screening Matrix
Resolving AgentSolvent SystemTarget DiastereomerSuccess Probability
(S)-(-)-1-Phenylethylamine IPA / Water (9:[1]1)Usually (

)-Acid salt
High (Industry Std)
(R)-(+)-1-Phenylethylamine Ethanol (Abs)Usually (

)-Acid salt
High
Cinchonidine AcetoneVariableModerate
(S)-2-Amino-1-butanol Ethyl AcetateVariableLow
Detailed Resolution Protocol (Using (S)-PEA)
  • Stoichiometry Setup:

    • Dissolve 10.0 g (45.6 mmol) of racemic 2-(2,3-dichlorophenyl)propanoic acid in 100 mL of Isopropyl Alcohol (IPA) at 60°C.

    • Add 0.55 equivalents (25 mmol) of (

      
      )-(-)-1-Phenylethylamine.
      
    • Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the yield of the less soluble salt.[1]

  • Nucleation & Growth:

    • Maintain temperature at 60°C for 30 minutes.

    • Cool to 40°C over 1 hour.

    • Seeding is Critical: If available, seed with the pure diastereomeric salt.[1] If not, scratch the vessel wall to induce nucleation.[1]

    • Allow the suspension to equilibrate at 25°C for 4 hours.

  • Filtration & Salt Breaking:

    • Filter the solid (Enriched Diastereomeric Salt).[1]

    • Recrystallization: If chiral purity (ee) is <98%, recrystallize the salt from boiling Ethanol.[1]

    • Salt Breaking: Suspend the purified salt in water, acidify with 1M HCl, and extract the free chiral acid into DCM.[1]

Workflow Diagram: Chiral Resolution Cycle

resolution_cycle racemate Racemic Acid (Solution) add_base Add (S)-PEA (0.55 eq) racemate->add_base cryst_process Crystallization (IPA/Water) add_base->cryst_process filter Filtration cryst_process->filter solid Solid Cake (Diastereomeric Salt) filter->solid liquor Mother Liquor (Enriched in Opposite Enantiomer) filter->liquor check_ee Check Purity (Chiral HPLC) solid->check_ee recryst Recrystallize Salt (Ethanol) check_ee->recryst ee < 99% break_salt Acid Hydrolysis (HCl) check_ee->break_salt ee > 99% recryst->solid final_prod Pure (S)-Enantiomer break_salt->final_prod

Figure 2: The "Method of Half-Quantities" resolution cycle. The mother liquor can be racemized and recycled to improve overall yield.

Process Analytical Technology (PAT) & Quality Control

To validate the process, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1]

    • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).[1]

    • Detection: UV @ 230 nm.[1]

    • Purpose: Determines Enantiomeric Excess (ee%).[1]

  • X-Ray Powder Diffraction (XRPD):

    • Required to identify polymorphism.[1] Arylpropionic acids are known to exist in multiple polymorphic forms. Ensure the isolated form is the thermodynamically stable polymorph (usually the highest melting point) to prevent changes during storage.[1]

  • Differential Scanning Calorimetry (DSC):

    • Use to determine the melting point and eutectic purity.[1]

    • Expected MP: ~100-120°C (Estimation based on 2,4-dichloro analogue).[1]

References

  • General Resolution of Arylpropionic Acids

    • Nieuwenhuijzen, J. W., et al. "Resolution of 2-arylpropionic acids by crystallization of diastereomeric salts."[1] Angewandte Chemie International Edition 41.22 (2002).[1]

  • Chiral Separation Methodology

    • Tong, S., et al. "Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography."[1] Journal of Chromatography A, 1603, 2019.[1] Link

  • Analogue Crystallization (Fenoprofen/Flurbiprofen)

    • Park, K. "Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation."[1] Journal of Pharmaceutical Sciences, 99(9), 2010.[1][2] Link

  • Chemical Properties & CAS Data

    • PubChem Compound Summary for CID 11263 (2,3-Dichloropropionic acid analogues).[1] Link

  • Diastereomeric Salt Formation

    • Jacques, J., Collet, A., & Wilen, S. H.[1] Enantiomers, Racemates, and Resolutions. Wiley, 1981.[1] (Foundational Text for Protocol B).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Hydrolysis of 2-(2,3-Dichlorophenyl)propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the hydrolysis of 2-(2,3-dichlorophenyl)propanoate esters. This guide is designed to provide in-depth troubleshooting and practical advice to help you maximize your reaction yields and overcome common challenges. As Senior Application Scientists, we understand that success in the lab is built on a foundation of solid mechanistic understanding and field-tested protocols.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Hydrolysis

This section addresses specific issues that can lead to diminished yields during the hydrolysis of 2-(2,3-dichlorophenyl)propanoate esters. The structure of this substrate, featuring a sterically hindered ester and an electron-withdrawing dichlorophenyl group, presents unique challenges that require careful consideration of reaction conditions.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

A: A stalled reaction is a common issue, often stemming from the inherent difficulty of hydrolyzing this sterically hindered ester.[1][2] The dichlorophenyl group also electronically deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack.

Potential Causes & Solutions:

  • Insufficient Base Strength or Concentration: Standard hydrolysis conditions may not be sufficient. For sterically hindered esters, a stronger base or a higher concentration may be necessary to facilitate the reaction.[3]

    • Recommendation: Instead of common bases like sodium hydroxide in aqueous solutions, consider using lithium hydroxide (LiOH) in a mixed solvent system like THF/water. Some challenging esters have shown improved hydrolysis with 3 equivalents of LiOH.[4]

  • Inadequate Temperature: Hydrolysis of hindered esters often requires elevated temperatures to overcome the activation energy barrier.

    • Recommendation: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Refluxing in a suitable solvent like ethanol with aqueous NaOH can be effective.[4]

  • Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting the interaction between the substrate and the hydrolyzing agent.

    • Recommendation: Employ a co-solvent system to ensure complete dissolution. A mixture of an aprotic solvent like THF or dioxane with water or an alcohol can be effective.[1][4] A 1:1 mixture of THF and water is a common starting point.[4]

  • Reversible Reaction (Acid-Catalyzed Hydrolysis): If you are using an acid-catalyzed method, the reaction is reversible.[5][6][7][8] The accumulation of the alcohol byproduct can shift the equilibrium back towards the starting materials.[5][6][9]

    • Recommendation: Use a large excess of water to drive the equilibrium towards the products.[5][6] However, for hindered esters, base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process.[5][8][10]

Issue 2: Formation of Undesired Byproducts

Q: I'm observing unexpected spots on my TLC plate and my final product is impure. What are the potential side reactions, and how can I minimize them?

A: The formation of byproducts can significantly reduce the yield of the desired carboxylic acid. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

  • Transesterification: If using an alcohol as a solvent with a base, transesterification can compete with hydrolysis, leading to the formation of a different ester.[4]

    • Recommendation: Avoid using alcoholic solvents if transesterification is a concern. Opt for aprotic solvents like THF or dioxane in combination with water. If an alcohol is necessary for solubility, use the same alcohol that is generated during the hydrolysis to avoid introducing a competing nucleophile.

  • Intramolecular Cyclization (Lactam Formation): Depending on the full structure of the ester, intramolecular reactions can occur. For instance, with structures like diclofenac esters, lactam formation is a known side reaction.[11]

    • Recommendation: Carefully control the pH of the reaction. Lactam formation from diclofenac esters has been observed to be more prevalent under acidic conditions.[11] Maintaining alkaline conditions throughout the reaction and workup can suppress this side reaction.

  • Elimination Reactions: Under harsh basic conditions and elevated temperatures, elimination reactions can occur if the alkyl portion of the ester has a suitable leaving group beta to the oxygen.

    • Recommendation: Use the mildest effective conditions. This may involve using a stronger but less-hindered base at a lower temperature or exploring alternative, milder hydrolysis methods.

Issue 3: Product Loss During Workup

Q: My reaction appears to have gone to completion, but my isolated yield is low. Where might I be losing my product during the workup?

A: Product loss during extraction and purification is a frequent cause of low yields.[12] The properties of the resulting carboxylic acid and any remaining starting materials dictate the optimal workup procedure.

Troubleshooting the Workup:

  • Incomplete Extraction: The dichlorophenylpropanoic acid will be in its carboxylate salt form after basic hydrolysis. Acidification is necessary to protonate it, making it soluble in organic solvents.

    • Recommendation: After the reaction is complete, cool the mixture to 0°C and carefully acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This will ensure the carboxylic acid is fully protonated. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

  • Emulsion Formation: The presence of salts and potentially amphiphilic molecules can lead to the formation of emulsions during extraction, making phase separation difficult.

    • Recommendation: Add a small amount of brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[13]

  • Premature Product Precipitation: If the carboxylic acid is a solid, it may precipitate out of solution upon acidification, making extraction difficult.

    • Recommendation: If precipitation occurs, you can either filter the solid product directly or add more organic solvent to dissolve it before proceeding with the extraction.

  • Hydrolysis During Workup of Esterification: While this guide focuses on hydrolysis, it's worth noting that if you are troubleshooting an esterification reaction, unintended hydrolysis during the aqueous workup can be a major source of low yield.[13]

    • Key Considerations for Esterification Workup:

      • Use a weak base like sodium bicarbonate to neutralize the acid catalyst.[13]

      • Perform washes with ice-cold solutions to minimize the rate of hydrolysis.[13]

      • Minimize contact time with aqueous layers.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed hydrolysis of my ester?

A1: The base-catalyzed hydrolysis, or saponification, of 2-(2,3-dichlorophenyl)propanoate esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion.[8]

Q2: How can I monitor the progress of my hydrolysis reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The starting ester will be less polar than the resulting carboxylic acid product. Therefore, you should see the disappearance of the starting material spot and the appearance of a new, more polar spot that stays closer to the baseline. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time. Spectrophotometric methods can also be employed to follow the reaction kinetics.[14][15]

Q3: Are there alternative methods for hydrolyzing sterically hindered esters like mine?

A3: Yes, for particularly stubborn esters, more specialized methods have been developed. These include:

  • Non-aqueous Hydrolysis: Using NaOH in a non-aqueous medium like a methanol/dichloromethane mixture can be highly effective for hindered esters, often proceeding rapidly at room temperature.[1][2]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) in an aprotic solvent such as dichloromethane can cleave hindered esters, often under mild conditions.[3]

Q4: Can I use an acid-catalyzed method for this hydrolysis?

A4: While acid-catalyzed hydrolysis is a valid method for many esters, it is generally less effective for sterically hindered substrates and has the disadvantage of being a reversible reaction.[5][6][7] To achieve a high yield with an acid-catalyzed approach, a large excess of water is required to push the equilibrium towards the products.[5][6][16] For these reasons, base-catalyzed hydrolysis is typically the preferred method for substrates like 2-(2,3-dichlorophenyl)propanoate esters.

Data and Protocols

Table 1: Recommended Starting Conditions for Hydrolysis
ParameterCondition A: Standard Base HydrolysisCondition B: For Hindered EstersCondition C: Non-Aqueous Method
Base 2-4 eq. NaOH or KOH3-5 eq. LiOH3 eq. NaOH
Solvent 1:1 H₂O / THF1:1 H₂O / THF1:9 MeOH / CH₂Cl₂
Temperature 25-60 °C25-60 °CRoom Temperature
Reaction Time 4-24 hours2-12 hours1-6 hours
Experimental Protocol: Base-Catalyzed Hydrolysis of 2-(2,3-Dichlorophenyl)propanoate Ester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(2,3-dichlorophenyl)propanoate ester (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide (LiOH) (3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Quenching and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl with stirring until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,3-dichlorophenyl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Hydrolysis Troubleshooting Workflow

G start Low Yield Observed check_completion Reaction Incomplete? start->check_completion check_byproducts Byproducts Present? check_completion->check_byproducts No incomplete_solutions Increase Base Strength/Conc. Increase Temperature Improve Solubility check_completion->incomplete_solutions Yes workup_loss Suspect Workup Loss? check_byproducts->workup_loss No byproduct_solutions Change Solvent (Avoid Alcohol) Control pH Use Milder Conditions check_byproducts->byproduct_solutions Yes workup_solutions Ensure Full Acidification Use Brine for Emulsions Optimize Extraction Solvent workup_loss->workup_solutions Yes end_node Yield Improved workup_loss->end_node No incomplete_solutions->end_node byproduct_solutions->end_node workup_solutions->end_node

Caption: Troubleshooting decision tree for low-yield hydrolysis.

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Nucleophilic acyl substitution in saponification.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • BenchChem. (2025).
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Mayer, M., & van de Waterbeemd, H. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 156–165.
  • The Organic Chemistry Tutor. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • BenchChem. (2025).
  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride.
  • Chemistry Steps. (n.d.).
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 83-89.
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • Clark, J. (2023, August). Hydrolysing esters. Chemguide.
  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Ball, D. W., et al. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.
  • Wikipedia. (2023, November 29). Ester hydrolysis.
  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 105-107.
  • BenchChem. (2025).
  • Singh, R., et al. (2014). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Scientific & Engineering Research, 5(12), 118-124.
  • Khan Academy. (n.d.).
  • ResearchGate. (2021, August 6).
  • Science.gov. (n.d.).
  • Chalmers, D. K., et al. (2015). The Hydrolysis of Diclofenac Esters. Pharmaceutical Research, 33(3), 729–739.
  • Penieres-Carrillo, G., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 60(2), 85-89.
  • Zhang, Y., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Pearson. (n.d.).
  • LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • Cwiertny, D. M., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 994–1004.
  • Cwiertny, D. M., et al. (2022, January 4). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed.
  • Cwiertny, D. M., et al. (2021, December 5). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • ResearchGate. (2017, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.

Sources

Optimizing enantioselective synthesis of 2-(2,3-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis of 2-(2,3-Dichlorophenyl)propanoic Acid

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Role: Senior Application Scientist Scope: Enantioselective Catalysis, Biocatalytic Resolution, and Process Troubleshooting.

Introduction: The "Ortho-Chloro" Challenge

You are likely here because standard protocols for Ibuprofen or Naproxen are failing with your target: 2-(2,3-Dichlorophenyl)propanoic acid .

While this molecule belongs to the "profen" class (2-arylpropanoic acids), the 2,3-dichloro substitution pattern introduces unique steric and electronic constraints. The chlorine atom at the ortho (2-position) creates significant steric clash with the propanoic acid side chain, forcing the aromatic ring out of coplanarity. This "twist" often drastically lowers the enantiomeric excess (ee) in standard asymmetric hydrogenations and inhibits enzyme access in biocatalytic routes.

This guide prioritizes the two most viable routes: Asymmetric Hydrogenation (Ru/Rh-catalyzed) and Biocatalytic Kinetic Resolution .

Module 1: Asymmetric Hydrogenation (The Chemical Route)

Target: Enantioselective reduction of 2-(2,3-dichlorophenyl)acrylic acid.

Core Workflow & Decision Logic

Hydrogenation_Logic Start Substrate: 2-(2,3-dichlorophenyl)acrylic acid Catalyst Select Catalyst System (Ru-BINAP vs. Ru-SegPhos) Start->Catalyst Pressure H2 Pressure Check (Standard: 5-10 bar) Catalyst->Pressure Check_EE Check ee% Pressure->Check_EE High_EE Success (>95% ee) Proceed to Workup Check_EE->High_EE Pass Low_EE Low ee (<80%) Check_EE->Low_EE Fail Troubleshoot_1 Issue: Ortho-Steric Clash Action: Switch to DTBM-SegPhos (Wider bite angle) Low_EE->Troubleshoot_1 steric failure Troubleshoot_2 Issue: Slow Conversion Action: Increase Pressure (up to 50 bar) or Add Et3N (1 eq) Low_EE->Troubleshoot_2 kinetic failure

Figure 1: Decision matrix for optimizing metal-catalyzed hydrogenation, accounting for steric hindrance.

Troubleshooting Guide: Hydrogenation

Q1: My reaction conversion is >98%, but the ee is stuck at 75-80%. I'm using Ru(OAc)₂(BINAP). What is wrong?

  • Diagnosis: This is the classic "Ortho-Effect." The standard BINAP ligand creates a chiral pocket that is perfect for flat aryl rings (like Naproxen). However, your 2,3-dichloro ring is twisted. The substrate is not fitting "tightly" into the catalyst quadrant, allowing the "wrong" face coordination.

  • Solution: Switch to a ligand with a narrower dihedral angle or bulkier aryl groups on the phosphine.

    • Recommendation: Use Ru(OAc)₂[(R)-DTBM-SegPhos] . The "SegPhos" backbone has a narrower bite angle, and the DTBM (di-tert-butyl-methoxy) groups create a tighter "chiral wall," forcing the bulky 2,3-dichloro substrate to align correctly.

    • Protocol Adjustment: Lower the temperature to 10°C. Selectivity often increases as temperature decreases (enthalpic control).

Q2: The reaction stalls at 50% conversion. I suspect catalyst poisoning.

  • Diagnosis: Chlorinated aromatics can be tricky. The electron-withdrawing Cl atoms make the acrylic acid double bond electron-deficient, slowing down the oxidative addition step. Also, free carboxylic acids can sometimes inhibit Ru-catalysts.

  • Solution:

    • Base Additive: Add 1.0 equivalent of Triethylamine (Et₃N). This forms the carboxylate in situ, which coordinates better to the Ruthenium center than the free acid.

    • Pressure: Increase H₂ pressure from 10 bar to 50 bar . The steric bulk of the 2-Cl group hinders the approach of hydrogen; higher pressure increases the concentration of dissolved H₂.

Q3: Can I use Methanol as a solvent?

  • Advisory: Yes, but be careful. In methanol, Ru-catalysts can sometimes promote esterification if the reaction runs too long or if trace acid is present.

  • Better Alternative: Trifluoroethanol (TFE) or a mixture of MeOH/DCM (1:1) . TFE often enhances turnover frequency (TOF) in hydrogenation of electron-deficient olefins due to its hydrogen-bonding capability stabilizing the transition state.

Module 2: Biocatalytic Resolution (The Green Route)

Target: Kinetic Resolution of racemic 2-(2,3-dichlorophenyl)propanoic acid (or ester).

Core Workflow: Dynamic Kinetic Resolution (DKR)

Standard kinetic resolution is limited to 50% yield. To make this economically viable, we recommend a Dynamic Kinetic Resolution (DKR) approach, coupling a Lipase with a Ruthenium racemization catalyst.

DKR_Cycle Racemate (R)-Substrate (S)-Substrate Lipase Lipase (CAL-B) Selective for (S) Racemate->Lipase Fast Reaction (S-isomer) Ru_Cat Ru-Catalyst (Shvo's Catalyst) Racemate->Ru_Cat (R)-isomer accumulation Product (S)-Product (>99% ee) Lipase->Product Ru_Cat->Racemate Racemization (In situ)

Figure 2: The DKR cycle allows 100% theoretical yield by recycling the unreactive (R)-enantiomer.

Troubleshooting Guide: Biocatalysis

Q4: I am using Novozym 435 (CAL-B) for esterification, but the reaction stops at exactly 50%. Why isn't the DKR working?

  • Diagnosis: You likely have a "Compatibility Mismatch." The lipase works best at 30-40°C, but most chemical racemization catalysts (like Shvo's catalyst) require temperatures >70°C to be active. At 40°C, the racemization is too slow to feed the lipase cycle.

  • Solution:

    • Temperature Compromise: Run the reaction at 60°C . Novozym 435 is heat-stable enough to survive this for short durations (24-48h).

    • Catalyst Switch: Use VOSO₄ (Vanadyl sulfate) combined with radical racemization if the metal catalyst fails, though this is riskier with chlorinated substrates.

    • The "Two-Pot" Workaround: If DKR fails, separate the unreacted (R)-ester, racemize it chemically (e.g., with NaOEt), and recycle it back into the enzymatic reactor.

Q5: Which solvent is best for the 2,3-dichloro substrate?

  • Data Table: Solvent Effects on CAL-B Activity

SolventLog PSolubility of 2,3-Cl SubstrateEnzyme ActivityRecommendation
Hexane 3.9ModerateHighExcellent (if soluble)
Toluene 2.5HighHighPreferred
MTBE 0.9HighModerateGood alternative
DMSO -1.3HighStripped AVOID (Strips water layer)
  • Expert Note: The 2,3-dichloro group makes your substrate highly lipophilic. Toluene is your best balance between solubility and preserving the enzyme's essential water layer. Avoid polar solvents like DMSO or DMF, as they will strip the water from the enzyme active site, killing activity.

Module 3: Analytical & Purification Controls

Q6: I cannot separate the enantiomers on my standard OD-H column. The peaks overlap.

  • Reason: The "Ortho-Chloro" group changes the dipole moment and shape significantly compared to standard profens.

  • Method Development:

    • Column: Switch to Chiralpak AD-H (Amylose-based) or Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)). The OJ-H column often shows superior selectivity for chlorinated aromatics due to different inclusion cavity sizes.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1). The TFA is critical to suppress the ionization of the carboxylic acid; without it, you will see peak tailing that masks separation.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry.

    • Core citation for the mechanism of Ru-catalyzed hydrogen
  • Schmid, R., et al. (2003). "New Developments in Enantioselective Hydrogenation." Advanced Synthesis & Catalysis.

    • Discusses the superiority of SegPhos and DTBM-SegPhos ligands for sterically demanding substr
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Profens." Tetrahedron: Asymmetry.

    • Comprehensive review of biocatalytic routes for 2-arylpropanoic acids.
  • Pamies, O., & Backvall, J.E. (2003). "Combination of Enzymes and Metal Catalysts.[1] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

    • Authoritative source on Dynamic Kinetic Resolution (DKR) protocols.

Sources

Stability of 2-(2,3-Dichlorophenyl)propanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

<-3a-2c_3-dichlorophenyl-propanoic-acid-stability-in-basic-conditions-technical-support-center3a-3a_faqs-and-troubleshooting-guides3a>## Technical Support Center: Stability of 2-(2,3-Dichlorophenyl)propanoic acid under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 2-(2,3-dichlorophenyl)propanoic acid under basic conditions. The question-and-answer format is designed to directly address common challenges and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My assay for 2-(2,3-dichlorophenyl)propanoic acid shows decreasing concentrations over time when formulated in a basic solution (pH > 8). What is the likely cause?

A1: The decrease in concentration is likely due to the chemical degradation of 2-(2,3-dichlorophenyl)propanoic acid. Carboxylic acids, while generally stable, can be susceptible to certain reactions under basic conditions, especially when other reactive functional groups are present on the molecule. In the case of 2-(2,3-dichlorophenyl)propanoic acid, the presence of chlorine atoms on the phenyl ring can influence its reactivity.

Under basic conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt. While the carboxylate itself is relatively stable, the overall molecule's stability can be compromised. Potential degradation pathways in basic media include:

  • Decarboxylation: Although typically requiring heat, decarboxylation can be facilitated under certain basic conditions, leading to the loss of CO2 and the formation of a dichlorophenyl-ethane derivative.

  • Hydrolysis or Nucleophilic Substitution: While less common for aryl chlorides, strong basic conditions and elevated temperatures could potentially lead to the hydrolysis of the chloro-substituents, replacing them with hydroxyl groups. However, this is generally a slow process.

  • Oxidative Degradation: If exposed to oxygen or oxidizing agents, the phenyl ring can be susceptible to oxidation, leading to a variety of degradation products.[1]

It is crucial to perform forced degradation studies to identify the specific degradation products and understand the degradation pathway.[2]

Q2: What are the initial steps I should take to investigate the instability of my compound?

A2: A systematic approach is essential to pinpoint the cause of instability. Here's a recommended workflow:

  • Confirm the pH: Accurately measure the pH of your formulation. Small variations in pH can significantly impact the rate of degradation.

  • Control the Environment: Ensure your experiments are conducted under controlled conditions of temperature and light. Photodegradation can be a contributing factor for many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[4] This will help in identifying the primary degradation pathway.

  • Utilize a Stability-Indicating Analytical Method: It is critical to use an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[2][4] This allows for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formation of impurities.

Q3: How can I design a simple experiment to confirm if the degradation is base-catalyzed?

A3: You can perform a kinetic study at different pH values. Prepare buffered solutions of your compound at several pH levels above 7 (e.g., pH 8, 9, 10, and 12) and a control at pH 7. Maintain a constant temperature and protect the solutions from light. Analyze the concentration of 2-(2,3-dichlorophenyl)propanoic acid at regular time intervals.

Data Presentation:

pHInitial Concentration (µg/mL)Concentration at Time T1 (µg/mL)Concentration at Time T2 (µg/mL)% Degradation at T2
7.010099.899.50.5%
8.010098.597.03.0%
9.010095.290.19.9%
10.010088.075.524.5%
12.010070.345.154.9%

If the degradation rate increases significantly with increasing pH, it confirms a base-catalyzed degradation mechanism.

Troubleshooting Guides

Issue 1: Rapid loss of the main compound peak and the appearance of multiple unknown peaks in the chromatogram.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Detailed Steps:

  • Method Validation: Ensure your HPLC method can effectively separate the parent drug from all potential degradation products. The method should be validated according to ICH Q2(R1) guidelines.

  • Peak Identification: Use a mass spectrometer coupled with your LC system (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weights and help in their identification.[4]

  • Forced Degradation Comparison: Compare the chromatograms from your stability samples with those from your forced degradation studies. This can help in tentatively identifying the degradation products.

Issue 2: Inconsistent stability results between different batches of the formulation.

Troubleshooting Protocol:

  • Raw Material Analysis:

    • Verify the identity and purity of each component in the formulation, including the API and all excipients.

    • Test for the presence of metallic impurities, which can catalyze degradation reactions.

  • Process Parameter Review:

    • Review the manufacturing process for any variations in pH adjustment, mixing times, or temperature control.

    • Ensure that the order of addition of components is consistent.

  • Excipient Compatibility Study:

    • Conduct a systematic study of the compatibility of 2-(2,3-dichlorophenyl)propanoic acid with each excipient in the formulation under basic conditions.

    • Prepare binary mixtures of the API and each excipient and store them under accelerated stability conditions.

    • Analyze for degradation at specified time points.

Excipient Compatibility Screening Table:

ExcipientAPI:Excipient RatioStorage ConditionTimepoint 1 % DegradationTimepoint 2 % Degradation
Placebo-40°C/75% RH< 1%< 2%
Excipient A1:140°C/75% RH2.5%5.1%
Excipient B1:140°C/75% RH15.2%30.8%
Excipient C1:140°C/75% RH< 1%< 2%

This data would suggest an incompatibility with Excipient B.

Potential Degradation Pathway Visualization

Under strong basic conditions, one potential, though less common, degradation pathway could involve nucleophilic aromatic substitution of one of the chlorine atoms by a hydroxide ion.

G A 2-(2,3-Dichlorophenyl)propanoic acid B Carboxylate Anion A->B OH- C Hydroxy-dechlorinated product B->C OH- (strong conditions)

Caption: Potential base-catalyzed degradation pathway.

References

  • YMER. A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. Available from: [Link]

  • RSC Publishing. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available from: [Link]

  • Web Document. Carboxylic acids. Available from: [Link]

  • ACS Publications. Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Available from: [Link]

  • PubMed. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Available from: [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Pharma Test. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Available from: [Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

Sources

Resolving solubility issues of 2-(2,3-Dichlorophenyl)propanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide

Compound: 2-(2,3-Dichlorophenyl)propanoic acid CAS: 2012-77-3 Classification: Phenylpropanoic Acid Derivative (Weak Acid / Lipophilic) LogP: ~3.18 | pKa: ~3.5–4.0 (Predicted)

Executive Summary & Mechanism of Action

You are likely encountering precipitation or poor dissolution because 2-(2,3-Dichlorophenyl)propanoic acid behaves as a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

The Core Challenge: The molecule consists of a hydrophobic dichlorophenyl tail and a hydrophilic carboxylic acid head. In acidic environments (pH < pKa), the molecule is protonated (neutral) and dominated by the lipophilic tail, leading to insolubility. To dissolve it in aqueous media, you must ionize the carboxylic acid (pH > pKa) or use a cosolvent to solvate the hydrophobic ring.

Troubleshooting Guide (Q&A Format)

Q1: "I added the powder directly to water/PBS, and it floats or clumps. Why won't it dissolve?"

Diagnosis: The pH of unbuffered water or standard PBS (pH 7.4) may drop locally upon addition of the acid, or the kinetic energy is insufficient to break the crystal lattice of the neutral acid. Solution:

  • Do not add powder to neutral water. The compound is an acid.

  • Protocol: Suspend the powder in a small volume of water, then add 1M NaOH dropwise (equimolar to the compound) to convert it to the sodium salt in situ.

  • Verification: Once the solution clears, adjust the final volume with your buffer (e.g., PBS). The sodium salt is significantly more soluble than the free acid.

Q2: "My DMSO stock precipitates when I dilute it into cell culture media."

Diagnosis: This is the "Crash-Out Effect." When a hydrophobic compound in DMSO is introduced to an aqueous environment, the water strips away the DMSO solvation shell faster than the compound can interact with water, causing rapid crystallization. Solution:

  • Limit DMSO Concentration: Ensure final DMSO is < 0.5% (v/v).

  • Step-Down Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Media). Perform an intermediate dilution in PBS containing 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a carrier protein, sequestering the lipophilic dichlorophenyl tail and preventing aggregation.

Q3: "I need a high-concentration stock (50 mM) for animal injections. PBS isn't working."

Diagnosis: Aqueous buffers alone cannot support 50 mM concentrations for this lipophile, even when ionized. Solution: Use a Cosolvent/Surfactant System .[1]

  • Vehicle: 10% Ethanol + 40% PEG 400 + 50% Water (or Saline).

  • Complexation: Use 20% (w/v) HP-β-Cyclodextrin in water. The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenyl ring, while the exterior remains water-soluble.

Experimental Protocols

Protocol A: Preparation of a 100 mM DMSO Stock Solution

Use this for in vitro assays.

  • Calculate: Weigh 21.9 mg of 2-(2,3-Dichlorophenyl)propanoic acid (MW: 219.07 g/mol ).

  • Solvate: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Agitate: Vortex for 30 seconds. Sonicate for 5 minutes at 40°C if visible particles remain.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

    • Note: Avoid freeze-thaw cycles.

Protocol B: Aqueous Solubility Enhancement via pH Adjustment (Salt Formation)

Use this for solvent-free aqueous applications.

  • Weigh: 10 mg of compound.

  • Suspend: Add 900 µL of distilled water. (Suspension will be cloudy).

  • Titrate: Add 0.1 M NaOH in 10 µL increments while vortexing.

    • Mechanism:[2]

      
      
      
  • Monitor: Continue until the solution becomes clear.

  • Buffer: Add 100 µL of 10x PBS to stabilize the pH at 7.4.

  • Filter: Sterilize using a 0.22 µm PVDF syringe filter (low protein binding).

Technical Data & Visualization

Table 1: Solubility Profile (Estimated)
Solvent SystemSolubility Limit (Est.)Usage Context
Water (pH 2.0) < 0.01 mg/mLGastric fluid simulation (Poor)
PBS (pH 7.4) 0.5 - 1.0 mg/mLPhysiological buffer (Moderate)
Ethanol > 50 mg/mLStock preparation
DMSO > 100 mg/mLPrimary Stock
PEG 400 > 20 mg/mLCosolvent for in vivo
20% HP-β-CD 5 - 10 mg/mLParenteral formulation
Figure 1: Solubility Decision Tree

This logic gate helps you select the correct solvent system based on your target concentration.

SolubilityDecision Start Start: Define Target Concentration CheckConc Concentration Required? Start->CheckConc LowConc Low (< 1 mM) (Cell Culture/Assays) CheckConc->LowConc Low HighConc High (> 10 mM) (Animal Dosing/Stock) CheckConc->HighConc High CheckOrganic Is Organic Solvent Allowed? LowConc->CheckOrganic Cosolvent Cosolvent System (10% EtOH / 40% PEG 400) HighConc->Cosolvent IV/IP Injection Cyclodextrin Complexation (20% HP-beta-CD) HighConc->Cyclodextrin Sensitive Biology DMSO Use DMSO Stock (100 mM) Dilute into Media < 0.5% CheckOrganic->DMSO Yes Salt In-situ Salt Formation (Add NaOH eq.) CheckOrganic->Salt No (Strictly Aqueous)

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and biological tolerance.

Figure 2: Dissolution Mechanism

Visualizing the transition from solid to solution.

DissolutionMech cluster_pH Critical Parameter: pH Solid Solid State (Neutral Acid R-COOH) Lattice Energy High Step1 Step 1: Wetting (Surfactant/Cosolvent) Solid->Step1 Reduce Surface Tension Step2 Step 2: Ionization (pH > pKa) Step1->Step2 Expose Acid Groups Solution Solubilized State (Anion R-COO-) Solvated by Water Step2->Solution Electrostatic Repulsion

Caption: The dissolution pathway requires overcoming lattice energy via wetting and stabilizing the solute via ionization.

References

  • Sigma-Aldrich. 2-(2,3-Dichlorophenyl)propanoic acid Product Information & CAS 2012-77-3. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11263, 2,3-Dichloropropionic acid (Structural Analog). Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 2-(2,3-Dichlorophenyl)propanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective on Ensuring Method Suitability for Pharmaceutical Quality Control

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For a compound like 2-(2,3-Dichlorophenyl)propanoic acid, a potential building block or intermediate in drug synthesis, a robust and reliable analytical method to assess its purity is not just a regulatory requirement but a cornerstone of quality assurance. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods, focusing on the critical validation parameters that ensure a method is "fit for purpose." We will delve into the causality behind experimental choices, presenting supporting data to illustrate the principles of a self-validating analytical system.

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[1][2][3] For a purity method, this means the ability to accurately and unequivocally quantify the main compound while separating it from any potential impurities, including process-related impurities and degradation products.[4][5][6][7] This guide is structured to walk researchers, scientists, and drug development professionals through the essential stages of HPLC method validation, drawing upon the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][8][9][10][11][12][13][14][15][16][17][18][19][20]

The Analytical Challenge: Selectivity for a Halogenated Carboxylic Acid

2-(2,3-Dichlorophenyl)propanoic acid is a halogenated carboxylic acid. The presence of the dichloro-substituted phenyl ring and the propanoic acid moiety dictates its chromatographic behavior. A reversed-phase HPLC method is the logical starting point, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[21][22] The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape.[23][24][25]

A typical starting point for method development would involve screening various C8 or C18 columns and optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[21][22][23][25][26] For acidic compounds, a mobile phase pH between 2 and 4 is generally a good starting point to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on a reversed-phase column.[22]

Comparative Analysis of HPLC Method Validation Parameters

The following sections will detail the validation experiments for a hypothetical optimized HPLC method for 2-(2,3-Dichlorophenyl)propanoic acid purity. The rationale behind each experiment and the interpretation of the results will be discussed in the context of ensuring the method's scientific integrity.

Hypothetical HPLC Method Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This method serves as our primary example for the subsequent validation studies. A gradient elution is chosen to ensure the elution of both the main analyte and any potential impurities with a wider range of polarities within a reasonable runtime.[4]

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11][15] For a purity method, this is arguably the most critical parameter. A lack of specificity can lead to an overestimation of the API's purity.

Experimental Protocol:

  • Forced Degradation Studies: The API is subjected to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[5][6][7][27]

  • Analysis of Stressed Samples: The stressed samples are analyzed by the HPLC method.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the main analyte peak in the presence of any co-eluting degradants.

Supporting Data (Hypothetical):

Stress ConditionObservationsPeak Purity of Analyte
Acid Hydrolysis (0.1 N HCl, 80°C, 4h) Minor degradation observed, one additional peak at RRT 0.85.Pass
Base Hydrolysis (0.1 N NaOH, 80°C, 4h) Significant degradation, two major degradation peaks at RRT 0.70 and 1.15.Pass
Oxidation (3% H₂O₂, RT, 24h) Minor degradation, one small peak at RRT 0.92.Pass
Thermal (105°C, 48h) No significant degradation.Pass
Photolytic (ICH Q1B), Solid State No significant degradation.Pass

Interpretation and Comparison: The method demonstrates specificity as the main peak for 2-(2,3-Dichlorophenyl)propanoic acid is well-resolved from all degradation products. The peak purity analysis confirms that no degradants are co-eluting with the analyte peak. A method that fails to resolve these degradants would not be considered stability-indicating.[4][5][6][7]

Linearity

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2][3][16] This is essential for accurate quantification.

Experimental Protocol:

  • Preparation of Standard Solutions: A series of at least five standard solutions of 2-(2,3-Dichlorophenyl)propanoic acid are prepared over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Analysis: Each standard solution is injected in triplicate.

  • Data Analysis: A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope are determined.

Supporting Data (Hypothetical):

Concentration (µg/mL)Mean Peak Area (n=3)
50452,345
75678,912
100901,234
1251,125,678
1501,350,987

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 9005.6

  • Y-intercept: 1543.2

Interpretation and Comparison: An r² value greater than 0.999 is generally considered acceptable and indicates a strong linear relationship.[28] A significant y-intercept could indicate a systematic error in the analysis. This method demonstrates excellent linearity over the tested range.

Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[3][11][16] It provides an assurance that the measured value is correct.

Experimental Protocol:

  • Spiked Placebo Analysis: A known amount of 2-(2,3-Dichlorophenyl)propanoic acid is spiked into a placebo (a mixture of all excipients in a drug product, if applicable) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). For a drug substance, this can be performed by spiking a known amount of impurity into the API.

  • Analysis: Triplicate preparations are analyzed at each concentration level.

  • Calculation of Recovery: The percentage recovery of the analyte is calculated.

Supporting Data (Hypothetical):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4%
100% 100100.2100.2%
120% 120119.899.8%

Interpretation and Comparison: The acceptance criteria for accuracy are typically between 98.0% and 102.0% recovery. The hypothetical data shows excellent accuracy across the tested range, indicating that the method can accurately quantify the analyte.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample are made on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

  • Data Analysis: The relative standard deviation (%RSD) of the results is calculated.

Supporting Data (Hypothetical):

Precision LevelParameterResult (%RSD)
Repeatability Assay of 6 replicates0.45%
Intermediate Precision Day 1 vs. Day 20.68%
Analyst 1 vs. Analyst 20.72%

Interpretation and Comparison: A low %RSD (typically ≤ 2%) indicates good precision.[18] The hypothetical data demonstrates that the method is precise under both repeatable and intermediate conditions, ensuring consistent and reliable results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] These are crucial for impurity determination.

Experimental Protocol:

  • Signal-to-Noise Ratio: The LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is determined at a signal-to-noise ratio of 10:1.

  • Visual Evaluation: The LOD can also be determined by visual inspection of the chromatogram for the lowest concentration that can be reliably detected.

  • Standard Deviation of the Response and the Slope: LOD = 3.3 * (standard deviation of the response / slope of the calibration curve); LOQ = 10 * (standard deviation of the response / slope of the calibration curve).

Supporting Data (Hypothetical):

ParameterResult (µg/mL)
LOD 0.05
LOQ 0.15

Interpretation and Comparison: The LOQ must be low enough to quantify impurities at the required reporting threshold (e.g., 0.05% for a typical API). This method's LOQ would be suitable for this purpose.

Robustness

The "Why": Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][11]

Experimental Protocol:

  • Parameter Variation: Small, deliberate changes are made to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.1 unit)

  • Analysis: The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) is evaluated.

Supporting Data (Hypothetical):

Parameter VariedSystem Suitability ParameterResult
Flow Rate (+0.1 mL/min) Resolution between analyte and closest impurity2.2 (vs. 2.5)
Temperature (-2 °C) Tailing factor of analyte1.1 (vs. 1.2)
% Organic (+2%) Retention time of analyte9.8 min (vs. 10.5 min)

Interpretation and Comparison: The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria despite the small changes in the method parameters. The hypothetical data suggests the method is robust.

Visualizing the Method Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation for purity assessment.

Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_final Method Implementation Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Final Validated Purity Method SST->Final

Caption: A flowchart illustrating the sequential steps in HPLC method validation.

Interrelationship of Validation Parameters

The validation parameters are not independent of each other. The following diagram highlights their interconnectedness, emphasizing the holistic nature of method validation.

Validation_Parameters Purity Purity Method Specificity Specificity Purity->Specificity ensures Accuracy Accuracy Specificity->Accuracy impacts Linearity Linearity Range Range Linearity->Range defines Precision Precision Accuracy->Precision requires Precision->Linearity underpins LOQ LOQ Range->LOQ lower limit LOQ->Purity enables impurity quantification

Caption: The interconnected nature of HPLC method validation parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method for the purity of 2-(2,3-Dichlorophenyl)propanoic acid is a systematic and scientifically rigorous process. By thoroughly evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we build a comprehensive data package that demonstrates the method's suitability for its intended use. This guide has provided a comparative framework, grounded in regulatory expectations and practical considerations, to aid researchers in developing and validating robust analytical methods. A well-validated HPLC method is not merely a procedural step; it is the bedrock upon which the quality, safety, and efficacy of pharmaceutical products are built, ensuring that the data generated is reliable and trustworthy.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. Food and Drug Administration. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. 2020-04-21. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. 2024-03-06. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. 2024-06-25. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. 2021-09-17. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. 2024-02-07. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. 2023-02-28. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. 2024-03-07. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 2023-12-14. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. 2025-07-30. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. 2022-05-20. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 2013-11-01. Available from: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. Available from: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025-07-22. Available from: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available from: [Link]

  • HPLC Column Selection Guide. Available from: [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2026-01-08. Available from: [Link]

  • DICHLOROPHENOXYACETIC ACID IN WATER SOURCES OF McDONOUGH COUNTY, ILLINOIS USING HIGH. ProQuest. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). 2022-03-31. Available from: [Link]

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Technical Guide: Mass Spectrometry Profiling of 2-(2,3-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2,3-Dichlorophenyl)propanoic acid , a structural analog of "profen" NSAIDs and a critical isomeric impurity in chlorinated herbicide synthesis.

Executive Summary

2-(2,3-Dichlorophenyl)propanoic acid (C


H

Cl

O

, MW 219.06) presents a unique analytical challenge due to its structural similarity to the herbicide Dichlorprop (a phenoxy ether) and its positional isomers (e.g., 3,4-dichloro analogs). Accurate identification requires leveraging specific "ortho-effects" driven by the 2-position chlorine atom. This guide details the mechanistic pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for distinguishing this compound in complex matrices.

Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the structural connectivity that dictates fragmentation.

FeatureSpecification
IUPAC Name 2-(2,3-Dichlorophenyl)propanoic acid
Formula C

H

Cl

O

Monoisotopic Mass 217.9901 Da (

Cl

)
Key Structural Motif

-Methyl phenylacetic acid backbone (Profen-like)
Critical Substituents Chlorine at positions 2 (ortho) and 3 (meta) relative to the alkyl tail

Fragmentation Mechanics (The "Why")

Electron Ionization (EI) Pathways (GC-MS)

In EI (70 eV), the molecule undergoes predictable cleavage driven by the stability of the resulting benzylic carbocation.

  • Primary Pathway (

    
    -Cleavage):  The most energetically favorable process is the cleavage of the C–C bond between the alpha-carbon and the carboxyl group. This results in the loss of the carboxyl radical (
    
    
    
    COOH, 45 Da) and the formation of a stable 1-(2,3-dichlorophenyl)ethyl cation (
    
    
    173).
  • The "Ortho Effect": Unlike its 3,4-dichloro isomer, the 2,3-isomer possesses a chlorine atom ortho to the ethyl side chain. This proximity facilitates a secondary elimination of HCl from the

    
     173 ion, yielding a substituted vinyl cation at 
    
    
    
    137. This transition is a "fingerprint" marker for ortho-substituted isomers.
Electrospray Ionization (ESI) Pathways (LC-MS)

In Negative Mode ESI (


), the fragmentation is driven by collision-induced dissociation (CID).
  • Precursor Ion:

    
     217 (Base peak, 
    
    
    
    Cl
    
    
    ).
  • Primary Product: Decarboxylation (Loss of CO

    
    , 44 Da) to form the carbanion at 
    
    
    
    173.
  • Secondary Product: Further loss of HCl (

    
     137) or Cl radical depending on collision energy.
    
Visualized Pathway (Graphviz)

Fragmentation cluster_legend Pathway Key M Molecular Ion (M+) m/z 218 Frag1 Base Peak [M - COOH]+ m/z 173 M->Frag1  Alpha-Cleavage (-45 Da, -COOH) Frag2 Vinyl Cation [m/z 173 - HCl]+ m/z 137 Frag1->Frag2  Ortho-Effect Elimination (-36 Da, -HCl) Frag3 Tropylium-like Ion [m/z 137 - Cl]+ m/z 102 Frag2->Frag3  Dechlorination (-35 Da) key1 Green Arrow: Isomer Specific (Ortho Effect)

Figure 1: Proposed EI fragmentation pathway highlighting the ortho-effect driven loss of HCl, distinguishing the 2,3-isomer from meta/para analogs.

Comparative Performance Guide

This section objectively compares the target analyte against its most common "confusers" and alternative analytical forms.

Comparison 1: Target vs. Positional Isomer (3,4-Dichloro)

The 3,4-dichloro isomer lacks the ortho-chlorine. This subtle difference drastically changes the secondary fragmentation abundance.

Feature2-(2,3-Dichlorophenyl)propanoic acid 2-(3,4-Dichlorophenyl)propanoic acid
Base Peak (EI)

173

173
Secondary Ion (

137)
High Intensity (Facilitated by ortho-Cl proximity)Low/Absent (Requires high energy rearrangement)
Mechanistic Driver Ortho-elimination of HClRandom fragmentation / Ring opening
Differentiation Strategy Monitor ratio of

. Ratio > 0.3 indicates 2,3-isomer.
Ratio < 0.1 indicates 3,4-isomer.
Comparison 2: Target vs. Herbicide Analog (Dichlorprop)

A common error is confusing the phenyl propanoic acid (C-C bond) with the phenoxy propanoic acid (Ether bond, Dichlorprop).

FeatureTarget (Phenylpropanoic) Dichlorprop (Phenoxypropanoic)
Structure Ar–CH –COOHAr–O –CH–COOH
Molecular Weight 218 Da234 Da (Extra Oxygen)
Key Fragment (EI)

173 (Ar-CH-CH

)

162 (Dichlorophenol cation, Ar-OH)
Loss Mechanism Loss of COOH (45 Da)Loss of Lactate moiety (89 Da)
Comparison 3: Free Acid vs. Methyl Ester Derivative

Direct analysis of the free acid is possible but often results in peak tailing. Derivatization is recommended for trace analysis.

MetricFree Acid (Direct Injection) Methyl Ester (Derivatized)
GC Peak Shape Broad, tailing (Interacts with liner)Sharp, Gaussian
LOD (Limit of Detection) ~100 ng/mL~1-10 ng/mL
Parent Ion (

)

218 (Weak)

232 (Distinct)
Base Peak

173 (

)

173 (

, Loss of COOCH

)
Recommendation Use for rapid screening only.Mandatory for quantitation.

Experimental Protocols

Protocol A: Methyl Esterification for GC-MS

Rationale: Converts the polar carboxylic acid into a volatile ester, improving sensitivity and spectral quality.

  • Preparation: Dissolve 10 mg of sample in 1 mL Methanol.

  • Catalysis: Add 200 µL of BF

    
    -Methanol (14% w/v).
    
  • Incubation: Heat at 60°C for 15 minutes in a sealed vial.

  • Extraction: Add 1 mL Hexane and 1 mL Saturated NaCl water. Vortex for 30s.

  • Analysis: Inject 1 µL of the top Hexane layer.

  • Validation: Monitor

    
     232 (Parent) and 
    
    
    
    173 (Base).
Protocol B: LC-MS/MS MRM Setup

Rationale: For biological matrices where derivatization is impractical.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Transitions:

    • Quantifier:

      
       (Decarboxylation, CE: -15V).
      
    • Qualifier:

      
       (Combined loss of CO
      
      
      
      + HCl, CE: -30V).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanoic acid, 2,3-dichloro-, methyl ester. NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • University of Bristol. Mass Spectrometry: Fragmentation of Aromatic Compounds (Ortho Effects). School of Chemistry. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • PubChem. 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) Compound Summary.[4] National Library of Medicine. Available at: [Link]

Sources

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2-(2,3-Dichlorophenyl)propanoic acid

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